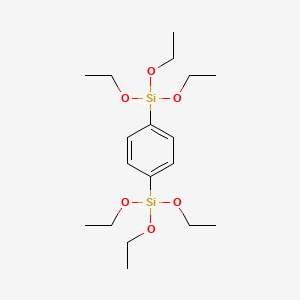

1,4-Bis(triethoxysilyl)benzene

Overview

Description

1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile that is reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .

Synthesis Analysis

BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . The synthetic route involves the acid-catalyzed exo-templating of a bis-silylated organosilica precursor followed by alkali-catalyzed pseudomorphic transformation endo-templating to generate materials with ordered arrangements on the macro-, meso-, and molecular levels .

Molecular Structure Analysis

The molecular structure of BTEB combines an ordered macro- and mesoporous structure with a crystal-like orientation of the precursor molecules in the pore walls .

Chemical Reactions Analysis

BTEB is shown to be reactive in Pd-catalyzed cross-coupling reactions . It is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .

Physical And Chemical Properties Analysis

BTEB is a clear colorless liquid . It has a refractive index of 1.456 , a boiling point of 130-133 °C/0.5 mmHg

Scientific Research Applications

Hydrolysis Behavior in Polysilsesquioxane Synthesis

1,4-Bis(triethoxysilyl)benzene (BTB) plays a crucial role in the synthesis of bridged polysilsesquioxanes. A study by Saito et al. (2011) investigated its hydrolysis behavior using high-resolution 29Si nuclear magnetic resonance (NMR) spectroscopy. They found that hydrolysis of BTB under acidic conditions differs from that of organotrialkoxysilanes, revealing a preferential hydrolysis pattern in BTB which influences further hydrolysis processes (Saito et al., 2011).

Synthesis and Disproportionation Studies

Another research by Khrustaleva et al. (1987) focused on the synthesis and disproportionation of 1,4-bis(triethylsiloxybutoxytitanoxydimethylsilyl)benzenes, derived from this compound. They observed that the number of triethylsiloxy groups influences the thermal stability of oligomers (Khrustaleva et al., 1987).

Porous Silica Monoliths Development

Lehr et al. (2013) used this compound for the preparation of macro-/mesoporous silica monoliths. They utilized poly(ethylene glycol) to create a bicontinuous macroporosity and mesoporosity. These materials were characterized for their porosity and incorporation of silylarenes (Lehr et al., 2013).

Application in Hybrid Mesoporous Silisesquioxane

In the field of mesoporous materials, Kapoor et al. (2004) synthesized a highly ordered mesoporous benzene-silica composite using this compound. This composite exhibited molecular-scale periodicity in its pore wall, demonstrating the versatility of this compound in creating complex mesostructures (Kapoor et al., 2004).

VOC Adsorption by Polysilsesquioxanes

Dąbrowski et al. (2007) developed ethylene and phenylene bridged polysilsesquioxane xerogels using this compound. These xerogels, functionalized with amine and thiol groups, showed significant adsorption capacity for volatile organic compounds (VOCs), highlighting the potential of this compound in environmental applications (Dąbrowski et al., 2007).

Development of Proton-Conducting Membranes

Aparicio et al. (2005) synthesized hybrid membranes using this compound, demonstrating its utility in creating proton-conducting materials. These membranes exhibited high water adsorption capacity and stable proton conductivity, essential for fuel cell applications (Aparicio et al., 2005).

Polysilsesquioxane Synthesis via Thermal Polycondensation

Cerveau et al. (2002) explored the polycondensation reaction of 1,4-bis(trihydroxysilyl)benzene and compared it with 1,4-bis(trimethoxysilyl)benzene for polysilsesquioxane synthesis. Their findings provide insights into the synthesis of highly polycondensed non-porous solids with nano and micro-scale organization (Cerveau et al., 2002).

Electroluminescent Device Applications

Zhang et al. (2004) synthesized novel hole-transporting molecules using 1,4-bis(carbazolyl)benzene, a derivative of this compound. These compounds showed promise for use in organic electroluminescent (EL) devices due to their high thermal stability and reversible redox processes (Zhang et al., 2004).

Inifer Mechanism in Cationic Polymerizations

Dittmer et al. (1992) studied 1,4-Bis(1-methoxy-1-methylethyl)benzene, a variant of this compound, as an inifer (initiator/transfer agent) for cationic polymerizations. This research provided insights into the ion formation mechanism in cationic polymerization processes (Dittmer et al., 1992).

Porous Organic Polymers for Iodine Capture

Xiong et al. (2019) developed carbazole-based porous organic polymers using 1,4-bis(chloromethyl)-benzene, showing an efficient method for iodine vapor adsorption. This study indicates the potential of this compound derivatives in environmental remediation applications (Xiong et al., 2019).

Mechanism of Action

Target of Action

1,4-Bis(triethoxysilyl)benzene (BTEB) is a silicon-based nucleophile . Its primary targets are the reactants in Pd-catalyzed cross-coupling reactions . These reactions are fundamental in organic synthesis, and BTEB plays a crucial role in facilitating these reactions.

Mode of Action

BTEB interacts with its targets through nucleophilic attack, a common mechanism in organic chemistry . In Pd-catalyzed cross-coupling reactions, BTEB acts as a nucleophile, donating an electron pair to form a new bond with the electrophilic carbon .

Biochemical Pathways

BTEB is extensively used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) . PMOs are a class of materials that have found applications in various fields, including catalysis, adsorption, and drug delivery. The formation of PMOs involves the self-assembly of BTEB and other organosilica precursors around a template, followed by the removal of the template to leave behind a porous structure .

Result of Action

The primary result of BTEB’s action is the formation of PMOs . These materials have unique properties, such as high surface areas, tunable pore sizes, and the ability to incorporate a variety of functional groups, which make them useful in a wide range of applications .

Action Environment

The action of BTEB is influenced by various environmental factors. For instance, the presence of moisture can lead to hydrolysis of the triethoxysilyl groups . Therefore, reactions involving BTEB are typically carried out under anhydrous conditions . Additionally, the reaction temperature can affect the rate of the cross-coupling reactions in which BTEB participates .

Biochemical Analysis

Biochemical Properties

1,4-Bis(triethoxysilyl)benzene plays a significant role in biochemical reactions, particularly in the synthesis of mesoporous materials. It interacts with enzymes and proteins involved in the hydrolysis and polycondensation processes. The compound’s triethoxysilyl groups undergo hydrolysis, forming silanol groups that further condense to create a stable siloxane network. This interaction is crucial for the formation of periodic mesoporous organosilicas .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form stable siloxane networks can affect cell adhesion and proliferation. Additionally, its incorporation into cellular structures can modulate the expression of genes related to cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis and subsequent polycondensation. The compound’s triethoxysilyl groups hydrolyze to form silanol groups, which then condense to create siloxane bonds. This process is facilitated by the presence of water and acidic or basic catalysts. The resulting siloxane network provides structural stability and functionality to the synthesized materials .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its hydrolysis and condensation reactions. The compound’s stability and degradation are influenced by environmental factors such as temperature, pH, and the presence of catalysts. Long-term studies have shown that the siloxane networks formed by this compound remain stable, maintaining their structural integrity and functionality over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound promotes the formation of stable siloxane networks without causing significant toxicity. At high doses, it can induce adverse effects such as inflammation and tissue damage. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential risks .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis and polycondensation of silanol groups. The compound interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of stable siloxane networks. These metabolic pathways are essential for the synthesis of periodic mesoporous organosilicas and other advanced materials .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s triethoxysilyl groups enable it to bind to specific cellular components, facilitating its localization and accumulation in targeted areas. This targeted distribution is crucial for the effective synthesis of mesoporous materials .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, primarily within the cytoplasm and cellular membranes. The compound’s triethoxysilyl groups allow it to interact with various cellular compartments, directing it to specific organelles. These interactions can influence the compound’s activity and function, enhancing its role in the synthesis of advanced materials .

properties

IUPAC Name |

triethoxy-(4-triethoxysilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O6Si2/c1-7-19-25(20-8-2,21-9-3)17-13-15-18(16-14-17)26(22-10-4,23-11-5)24-12-6/h13-16H,7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNCOSWWOMZHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C1=CC=C(C=C1)[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

158530-97-3 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=158530-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10467564 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2615-18-1 | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Bis(triethoxysilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)

![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)